1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one
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Overview
Description
2-[[1-(6-CHLORO-O-TOLYL)-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-4-YL]AZO]NAPHTHALENE-1-SULFONIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated tolyl group, a pyrazole ring, and a naphthalene sulfonic acid moiety
Preparation Methods
The synthesis of 2-[[1-(6-CHLORO-O-TOLYL)-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-4-YL]AZO]NAPHTHALENE-1-SULFONIC ACID typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the azo group, and the sulfonation of the naphthalene ring. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[1-(6-CHLORO-O-TOLYL)-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-4-YL]AZO]NAPHTHALENE-1-SULFONIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Its derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its azo group can participate in redox reactions, while the sulfonic acid group can enhance its solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[[1-(6-CHLORO-O-TOLYL)-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-4-YL]AZO]NAPHTHALENE-1-SULFONIC ACID is unique due to its specific structural features, such as the chlorinated tolyl group and the combination of pyrazole and naphthalene sulfonic acid moieties. Similar compounds include other azo dyes and sulfonated aromatic compounds, which may share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
70833-47-5 |
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Molecular Formula |
C21H17ClN4O4S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H17ClN4O4S/c1-12-6-5-9-16(22)19(12)26-21(27)18(13(2)25-26)24-23-17-11-10-14-7-3-4-8-15(14)20(17)31(28,29)30/h3-11,18H,1-2H3,(H,28,29,30) |
InChI Key |
KGIUUGAGFHWHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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